2,5-Norbornadiene
Overview
Description
2,5-Norbornadiene, also known as bicyclo[2.2.1]hepta-2,5-diene, is an organic compound and a bicyclic hydrocarbon. It is of significant interest due to its high reactivity and distinctive structural property of being a diene that cannot isomerize into anti-Bredt alkenes . This compound is widely used as a metal-binding ligand in homogeneous catalysis and as a dienophile in Diels-Alder reactions .
Mechanism of Action
Target of Action
2,5-Norbornadiene, also known as Bicyclo[2.2.1]hepta-2,5-diene, primarily targets the ethylene action in plants . Ethylene is a plant hormone that regulates growth and development, including processes such as fruit ripening and leaf senescence .
Mode of Action
This compound acts as a competitive inhibitor of ethylene action . When applied to ethylene-treated sections, it results in a parallel shift in dose-response curves to higher ethylene concentrations . This indicates that this compound competes with ethylene for the same binding site, reducing the hormone’s effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ethylene biosynthesis pathway . This pathway is crucial for various plant processes, including fruit ripening, leaf senescence, and response to environmental stress . By inhibiting ethylene action, this compound can alter these processes .
Pharmacokinetics
Given its volatile nature and low molecular weight (9214 g/mol) , it is likely to have good bioavailability and rapid systemic distribution in plants.
Result of Action
The inhibition of ethylene action by this compound can lead to significant changes in plant physiology. For instance, it can delay processes like fruit ripening and leaf senescence, which are typically accelerated by ethylene . It can also inhibit the activities of enzymes like polyphenol oxidase, peroxidase, and phenylalanine ammonia lyase .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its volatility might increase with temperature, potentially affecting its efficacy and stability . Furthermore, its competitive inhibition of ethylene action suggests that its effectiveness could be influenced by the concentration of ethylene in the environment .
Biochemical Analysis
Biochemical Properties
It has been found to act as a competitive inhibitor of ethylene action . Ethylene is a plant hormone that regulates growth and development. Inhibition of ethylene action by 2,5-Norbornadiene can affect various biochemical reactions involving enzymes and proteins that interact with ethylene .
Cellular Effects
In plant cells, this compound has been observed to inhibit the ripening process in tomato fruits by blocking ethylene action . This inhibition affects the loss of chlorophyll and accumulation of lycopene in the pericarp tissue of tomato fruits . It also inhibits the increase in polygalacturonase activity, which usually occurs after the onset of a massive increase in ethylene production during the ripening period .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ethylene. It acts as a competitive inhibitor of ethylene action, blocking the autocatalytic signal associated with ethylene action that stimulates enzyme activities . This inhibition results in a decrease in ethylene production and a reduction in ACC synthase activity .
Temporal Effects in Laboratory Settings
It has been used in flow chemistry for the fast and efficient synthesis of large quantities of norbornadienes . This suggests that this compound is stable under the conditions used in these experiments.
Metabolic Pathways
It has been suggested that this compound may be involved in the ethylene biosynthesis pathway in plants, as it can inhibit the action of ethylene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Norbornadiene can be synthesized through a Diels-Alder reaction between cyclopentadiene and acetylene . This reaction typically occurs at temperatures ranging from 325°C to 435°C and pressures between 1 to 6 atm . The yield of this compound can reach up to 70.1% based on the cyclopentadiene that reacts .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the condensation of cyclopentadiene with acetylene in a flow system without the use of a phlegmatizer . This method ensures a continuous production process, optimizing the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Norbornadiene undergoes various chemical reactions, including:
Oxidation: Reacts vigorously with strong oxidizing agents.
Reduction: May react exothermically with reducing agents to release hydrogen gas.
Substitution: In the presence of various catalysts or initiators, it can undergo exothermic addition polymerization reactions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents are used for oxidation reactions.
Reducing Agents: Reducing agents facilitate the release of hydrogen gas.
Catalysts: Various catalysts, such as acids or initiators, are used for polymerization reactions.
Major Products:
Quadricyclane: Formed through a photochemical reaction when assisted by a sensitizer such as acetophenone.
Diamantane and Sumanene: Synthesized using this compound as a starting material.
Scientific Research Applications
2,5-Norbornadiene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in prostaglandin synthesis and as an acetylene transfer agent.
Biology: Shows anti-ethylene effects on plants, making it useful in agricultural research.
Medicine: Acts as an intermediate in the synthesis of various pharmaceuticals.
Industry: Used in the production of high-performance polymers and materials.
Comparison with Similar Compounds
Norbornane: A saturated compound with the same carbon skeleton.
Norbornene: A compound with the same carbon skeleton but with one less double bond.
Uniqueness of 2,5-Norbornadiene: this compound is unique due to its high reactivity and distinctive structural property of being a diene that cannot isomerize into anti-Bredt alkenes . This makes it a valuable compound in various chemical reactions and industrial applications.
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-7-4-3-6(1)5-7/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYNFBVQFBRSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Record name | 2,5-NORBORNADIENE, STABILIZED | |
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Related CAS |
27859-77-4 | |
Record name | Bicyclo[2.2.1]hepta-2,5-diene, homopolymer | |
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DSSTOX Substance ID |
DTXSID1059523 | |
Record name | 2,5-Norbornadiene | |
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Molecular Weight |
92.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,5-norbornadiene, stabilized appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. When heated will polymerize and at decomposition emits acrid smoke and irritating fumes., Liquid, Liquid with a foul odor; [Merck Index] Colorless liquid; [CAMEO] | |
Record name | 2,5-NORBORNADIENE, STABILIZED | |
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Record name | Bicyclo[2.2.1]hepta-2,5-diene | |
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Record name | 2,5-Norbornadiene | |
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Flash Point |
-6 °F (NFPA, 2010) | |
Record name | 2,5-NORBORNADIENE, STABILIZED | |
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Vapor Pressure |
25.5 [mmHg] | |
Record name | 2,5-Norbornadiene | |
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CAS No. |
121-46-0, 16422-76-7 | |
Record name | 2,5-NORBORNADIENE, STABILIZED | |
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Record name | Norbornadiene | |
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Record name | Bicyclo[2.2.1]hepta-2,5-diene, dimer | |
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Record name | 2,5-Norbornadiene | |
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Record name | 2,5-Norbornadiene | |
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Record name | Bicyclo[2.2.1]hepta-2,5-diene | |
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Record name | 8,9,10-trinorborna-2,5-diene | |
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Record name | 2,5-NORBORNADIENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,5-Norbornadiene (NBD) acts as a competitive inhibitor of ethylene action in various plant systems. [, , , ] While its exact binding site remains unclear, it competes with ethylene for binding to the ethylene receptor. [, ] This interaction blocks ethylene signaling, resulting in the suppression of various ethylene-mediated processes. For example, NBD inhibits wound-induced ethylene production and delays germination in plants. [, ] In deepwater rice, NBD prevents ethylene-induced internodal elongation, leaf growth inhibition, and adventitious root formation. []
A:
A: NBD is a colorless liquid at room temperature. [] It is soluble in most organic solvents. [] Specific information regarding its compatibility with other materials and its stability under various conditions (e.g., temperature, light) requires further investigation.
A: NBD is frequently used as a labile ligand in transition metal catalysts. [, , , ]
- Reaction Mechanism: NBD readily dissociates from the metal center, creating a vacant site for substrate coordination and facilitating catalytic activity. [, , , ]
- Selectivity: The selectivity of NBD-containing catalysts depends on the metal, other ligands, and reaction conditions. For example, [PdCl2(PCy3)2]/HCO2Na with NBD exhibits 5-exo-selectivity in the reductive Mizoroki–Heck reaction with aryl chlorides. []
- Applications: NBD-containing catalysts are employed in various reactions, including dimerization of NBD itself, [, ] polymerization of acetylenes, [, , , , ] and hydrogenation reactions. []
A: NBD has been a subject of interest in both organic and organometallic chemistry. Its strained structure and ability to act as a labile ligand have led to its application in various catalytic reactions. Early research focused on its synthesis and reactivity. [] Later, its role as a competitive inhibitor of ethylene action in plants emerged as a significant area of study. [, , , ]
A: NBD's application extends beyond plant science, with potential for use in materials science. [] For instance, NBD-containing polymers exhibit photoresponsive properties, allowing for the creation of materials with light-switchable characteristics. [, , , , ] Further interdisciplinary collaborations could reveal novel applications for NBD and its derivatives.
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